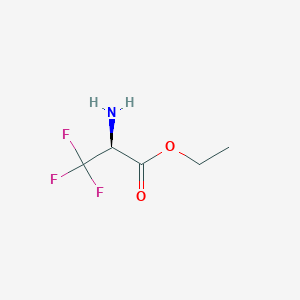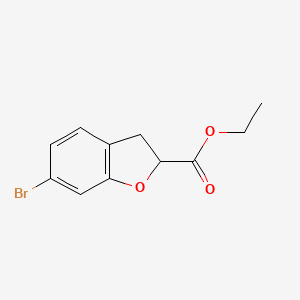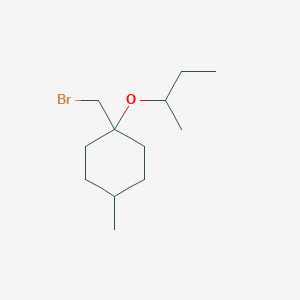![molecular formula C11H17IO B13474429 4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane](/img/structure/B13474429.png)
4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane is a chemical compound characterized by its unique bicyclic structure. The compound features an iodine atom attached to a bicyclo[1.1.1]pentane ring, which is further connected to an oxane ring. This structure imparts distinct chemical properties and reactivity, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. . The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as carbene insertion into bicyclo[1.1.0]butanes or nucleophilic addition across the central bond of [1.1.1]propellanes . These methods are chosen for their efficiency and ability to produce the compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane undergoes various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The compound can be reduced to remove the iodine atom, forming bicyclo[1.1.1]pentane derivatives.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions include iodate derivatives, deiodinated bicyclo[1.1.1]pentane compounds, and various substituted bicyclo[1.1.1]pentane derivatives .
Wissenschaftliche Forschungsanwendungen
4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug candidates.
Wirkmechanismus
The mechanism of action of 4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane involves its interaction with molecular targets through its iodine and oxane functional groups. The iodine atom can participate in halogen bonding, while the oxane ring can engage in hydrogen bonding and other non-covalent interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxetane: Similar structure but with an oxetane ring instead of an oxane ring.
2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a dioxaborolane ring instead of an oxane ring.
1-{3-Iodobicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride: Features an amine group instead of an oxane ring.
Uniqueness
4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane is unique due to its combination of the bicyclo[1.1.1]pentane core with an oxane ring, providing distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C11H17IO |
|---|---|
Molekulargewicht |
292.16 g/mol |
IUPAC-Name |
4-[(3-iodo-1-bicyclo[1.1.1]pentanyl)methyl]oxane |
InChI |
InChI=1S/C11H17IO/c12-11-6-10(7-11,8-11)5-9-1-3-13-4-2-9/h9H,1-8H2 |
InChI-Schlüssel |
AQRLMWWUDBVVGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1CC23CC(C2)(C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine hydrochloride](/img/structure/B13474351.png)
![tert-butyl N-[(1S,3S,4S,5S)-3,4-dihydroxy-5-methoxycyclohexyl]carbamate](/img/structure/B13474358.png)



![(1,1-Dioxidobenzo[b]thiophen-5-yl)boronic acid](/img/structure/B13474385.png)







